ETHYL 4-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZOATE
Overview
Description
ETHYL 4-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZOATE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethyl ester group, a benzamido group, and a methoxyethyl sulfanyl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
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Formation of the Benzamido Intermediate: : The initial step involves the reaction of 2-[(2-METHOXYETHYL)SULFANYL]BENZOIC ACID with an appropriate amine to form the benzamido intermediate. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
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Esterification: : The benzamido intermediate is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZOATE can undergo various chemical reactions, including:
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Oxidation: : The methoxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
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Substitution: : The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted esters
Scientific Research Applications
ETHYL 4-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZOATE has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
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Biology: : The compound can be used in the study of enzyme interactions and inhibition. Its structure allows it to act as a potential inhibitor for certain enzymes, providing insights into enzyme mechanisms.
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Medicine: : Research into its potential as a drug candidate is ongoing. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of cancer research.
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Industry: : It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZOATE involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyethyl sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
ETHYL 4-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZOATE can be compared with other similar compounds, such as:
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ETHYL 4-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}BENZOATE: : This compound has a similar structure but with a benzoyl group instead of a benzamido group. The presence of the benzoyl group can alter its reactivity and interactions with biological targets.
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ETHYL 4-{2-[(2-METHOXYETHYL)SULFANYL]AMIDO}BENZOATE: : This compound has an amido group instead of a benzamido group. The amido group can affect its hydrogen bonding capabilities and overall reactivity.
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ETHYL 4-{2-[(2-METHOXYETHYL)SULFANYL]BENZOATE}:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
ethyl 4-[[2-(2-methoxyethylsulfanyl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-3-24-19(22)14-8-10-15(11-9-14)20-18(21)16-6-4-5-7-17(16)25-13-12-23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDAEZMGRRXHKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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